molecular formula C11H13ClO B1347364 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone CAS No. 50690-12-5

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone

Cat. No. B1347364
CAS RN: 50690-12-5
M. Wt: 196.67 g/mol
InChI Key: ALJRYGQLPCEFKO-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.673 . It is used in proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone, such as its melting point, boiling point, and density, were not found in the web search results .

Scientific Research Applications

Synthesis of Antimicrobial Agents

One notable application of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone is in the synthesis of compounds with antimicrobial properties. For instance, Dave et al. (2013) demonstrated the synthesis of 6-phenyl-4-(4-(4-(p-tolyloxy) phenoxy) phenyl)-5, 6-dihydropyrimidin-2(1H)-one and investigated their antimicrobial activity against various species such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013). This study indicates the compound's utility in the creation of new antimicrobial agents.

Enantioselective Synthesis

The compound has also been utilized in enantioselective synthesis, which is crucial for producing chiral compounds used in drugs. For example, Huang et al. (2014) described the reaction of phenyl(2,4,6-trimethylphenyl)phosphine with a substituted benzoquinone, yielding a high enantioselectivity product. This process illustrates the compound's role in creating intermediates with high enantiomeric purity, essential for pharmaceutical applications (Huang et al., 2014).

Photoremovable Protecting Groups

Another innovative application is in the development of photoremovable protecting groups for carboxylic acids. Atemnkeng et al. (2003) introduced a new photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, for carboxylic acids, showcasing the compound's utility in protecting carboxylic acids and releasing them upon photolysis (Atemnkeng et al., 2003).

Biotransformation and Enantioselectivity

In biotransformation research, the compound serves as a substrate for producing chiral intermediates. Miao et al. (2019) detailed a biotransformation process using a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, highlighting the compound's importance in biocatalysis and the production of chiral drugs (Miao et al., 2019).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone .

properties

IUPAC Name

2-chloro-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJRYGQLPCEFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291899
Record name 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID40291899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,4,6-trimethyl-phenyl)-ethanone

CAS RN

50690-12-5
Record name 2-Chloro-1-(2,4,6-trimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50690-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78971
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050690125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 50690-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78971
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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